![molecular formula C12H17N7O2 B5777985 6-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B5777985.png)
6-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one
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Overview
Description
6-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethylamino groups and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one typically involves the sequential nucleophilic substitution of cyanuric chloride with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with 2-methylpyridazin-3-one under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethylamino groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
6-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 6-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: A related triazine derivative with similar structural features.
2,4,6-Tri-substituted-1,3,5-triazines: A class of compounds with various substitutions on the triazine ring.
Uniqueness
6-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one is unique due to its combination of a triazine ring and a pyridazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
6-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O2/c1-4-13-10-15-11(14-5-2)17-12(16-10)21-8-6-7-9(20)19(3)18-8/h6-7H,4-5H2,1-3H3,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVSVHLBRAEKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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